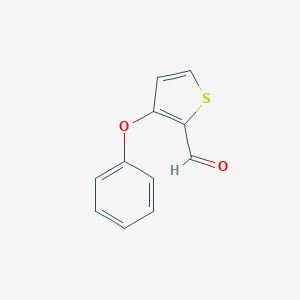

3-Phenoxythiophene-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Phenoxythiophene-2-carbaldehyde is a compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are known for their aromaticity and chemical stability. The presence of the phenoxy group and the carbaldehyde functional group in 3-phenoxythiophene-2-carbaldehyde suggests that it may have interesting chemical properties and potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a novel synthesis approach for 3,5-disubstituted-4-aminothiophene-2-carbaldehyde has been reported, which involves a domino reaction of vinyl azides and 1,4-dithiane-2,5-diol, leading to the formation of the desired products in an efficient and eco-friendly manner . Although this method does not directly describe the synthesis of 3-phenoxythiophene-2-carbaldehyde, it provides insight into the synthetic strategies that can be employed for thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a five-membered ring containing sulfur. The substitution at the 3-position with different groups can significantly influence the molecular geometry and electronic properties of the compound. For example, the study of new fused heterocyclic aldehydes with carbazole structural motifs linked to phenothiazines reveals the importance of the substituents on the molecular structure and its electronic properties . These findings can be extrapolated to understand the structural aspects of 3-phenoxythiophene-2-carbaldehyde.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. The reactivity of the carbaldehyde group in 3-phenoxythiophene-2-carbaldehyde would allow it to participate in reactions such as condensation to form chalcones, as demonstrated by the synthesis of chalcones derived from thiophene-3-carbaldehyde . These reactions can lead to a wide range of products with diverse chemical structures and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing substituents can affect properties such as solubility, melting point, and reactivity. For example, the study of thioisomaltol and related 3-hydroxythiophenes provides insights into the tautomeric structures and hydrogen bonding capabilities of these compounds . These properties are crucial for understanding the behavior of 3-phenoxythiophene-2-carbaldehyde in different environments and its potential applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Compounds like 3-Phenoxythiophene-2-carbaldehyde often serve as intermediates in the synthesis of more complex molecules. They can be used in various organic reactions due to their reactive aldehyde group, which can participate in condensation reactions, polymerization, and as precursors to other functional groups. Studies such as those conducted by Tateiwa and Uemura (1997) have explored the use of metal cation-exchanged clays as catalysts for organic synthesis, indicating the importance of developing efficient catalytic processes in organic chemistry (Tateiwa & Uemura, 1997).

Materials Science and Conducting Polymers

Another significant area of research involves the development of conducting polymers for various applications, including electronics, energy storage, and sensors. Polymers based on thiophene units, such as polythiophenes, are of particular interest due to their electrical conductivity and stability. Reviews by Shi et al. (2015) and Talikowska et al. (2019) discuss the advancements in conducting polymers, highlighting their potential applications and the strategies to improve their properties (Shi et al., 2015); (Talikowska et al., 2019).

Safety And Hazards

3-Phenoxythiophene-2-carbaldehyde may cause eye irritation, skin irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Eigenschaften

IUPAC Name |

3-phenoxythiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-8-11-10(6-7-14-11)13-9-4-2-1-3-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJDRZXMSDASSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(SC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381222 |

Source

|

| Record name | 3-phenoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenoxythiophene-2-carbaldehyde | |

CAS RN |

132706-25-3 |

Source

|

| Record name | 3-phenoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)

![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)